

Unveiling the Structural Landscape of Pivalic Acid Derivatives: A Crystallographic Comparison

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Compound of Interest

Compound Name: *Pivalic acid*

Cat. No.: *B121385*

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For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. **Pivalic acid** and its derivatives are of significant interest, particularly in medicinal chemistry, where they are employed to enhance the bioavailability of therapeutic agents. This guide provides a comparative analysis of the X-ray crystal structures of various **pivalic acid** derivatives, supported by experimental data and detailed protocols to aid in further research and application.

Comparative Crystallographic Data of Pivalic Acid Derivatives

The following tables summarize key crystallographic data for a series of silver(I) and carbonyl hypiodite derivatives of **pivalic acid**, offering a quantitative comparison of their solid-state structures. These compounds are notable for their potential as synthetic intermediates.^[1]

Table 1: Selected Bond Lengths (Å) for **Pivalic Acid** Derivatives^[1]

Compound	I–O	I–N	Ag–Ag	Ag–O
1	-	-	2.8613(8), 2.8649(8)	2.170(6)– 2.255(6)
2b	2.166(3)	2.282(4)	-	-
2c	2.167(3), 2.169(4), 2.175(3)	2.254(3), 2.268(4), 2.270(4)	-	-
2d	2.155(3), 2.170(3)	2.271(4), 2.292(3)	-	-
4a	2.170(3), 2.174(3), 2.186(3)	2.255(3), 2.277(3), 2.291(3)	-	-
4b	2.181(4), 2.193(4), 2.214(4)	2.264(4), 2.277(4), 2.281(4)	-	-

Table 2: Selected Bond Angles (°) for **Pivalic Acid** Derivatives^[1]

Compound	O–I–N
2b	174.7(1)
2c	172.7(1), 173.3(1), 175.8(1)
2d	174.13(9), 174.2(1)
4a	-
4b	-

Experimental Protocols

The synthesis and crystallization of these **pivalic acid** derivatives followed a structured methodology, as detailed below.

Synthesis of Silver(I) Pivalate (1)

Silver(I) pivalate (1) serves as a key precursor. Its synthesis involves the deprotonation of **pivalic acid** with sodium hydroxide, followed by a cation exchange with silver nitrate.^[1] This method is efficient for producing the compound in bulk quantities.^[1]

Synthesis of Carbonyl Hypoiodite Derivatives (2b-2d)

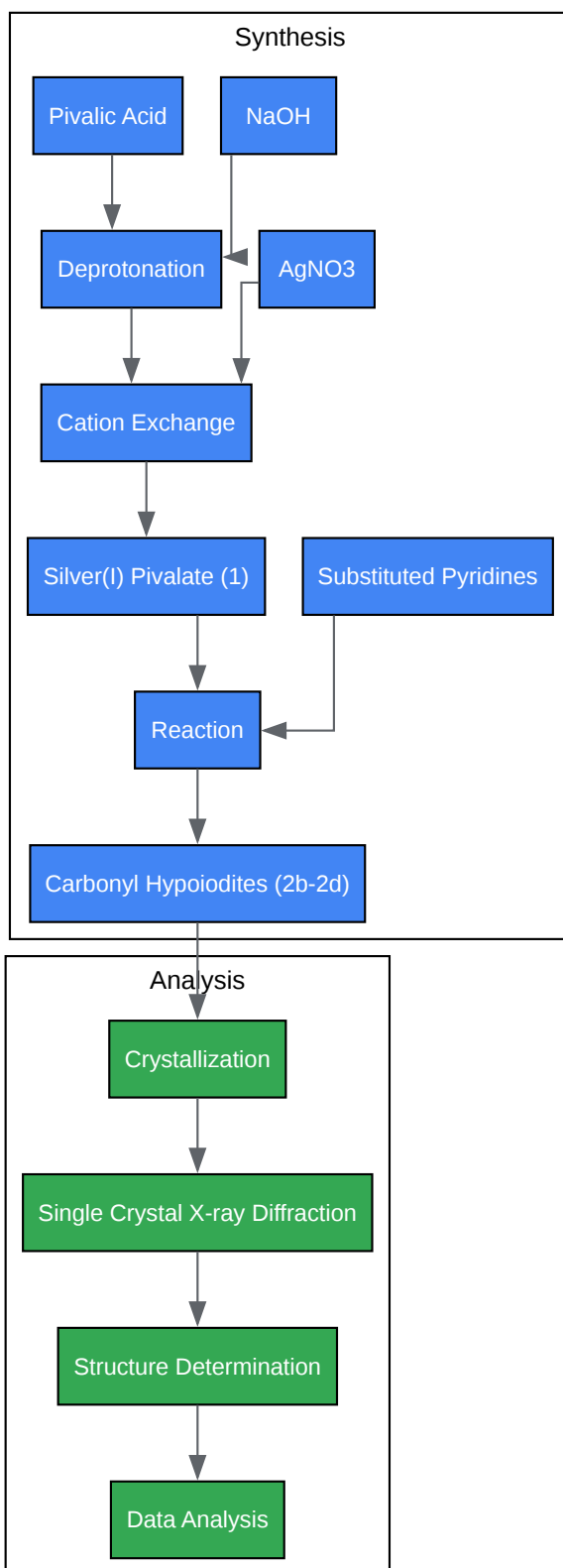
The carbonyl hypoiodite derivatives of **pivalic acid** were synthesized through a specific reaction pathway. The general procedure is outlined in the workflow diagram below. The insolubility of the silver(I) precursor (1) in common solvents like dichloromethane (DCM) and acetonitrile (MeCN) is a notable aspect of this process, with good solubility only observed in dimethyl sulfoxide (DMSO).^[1]

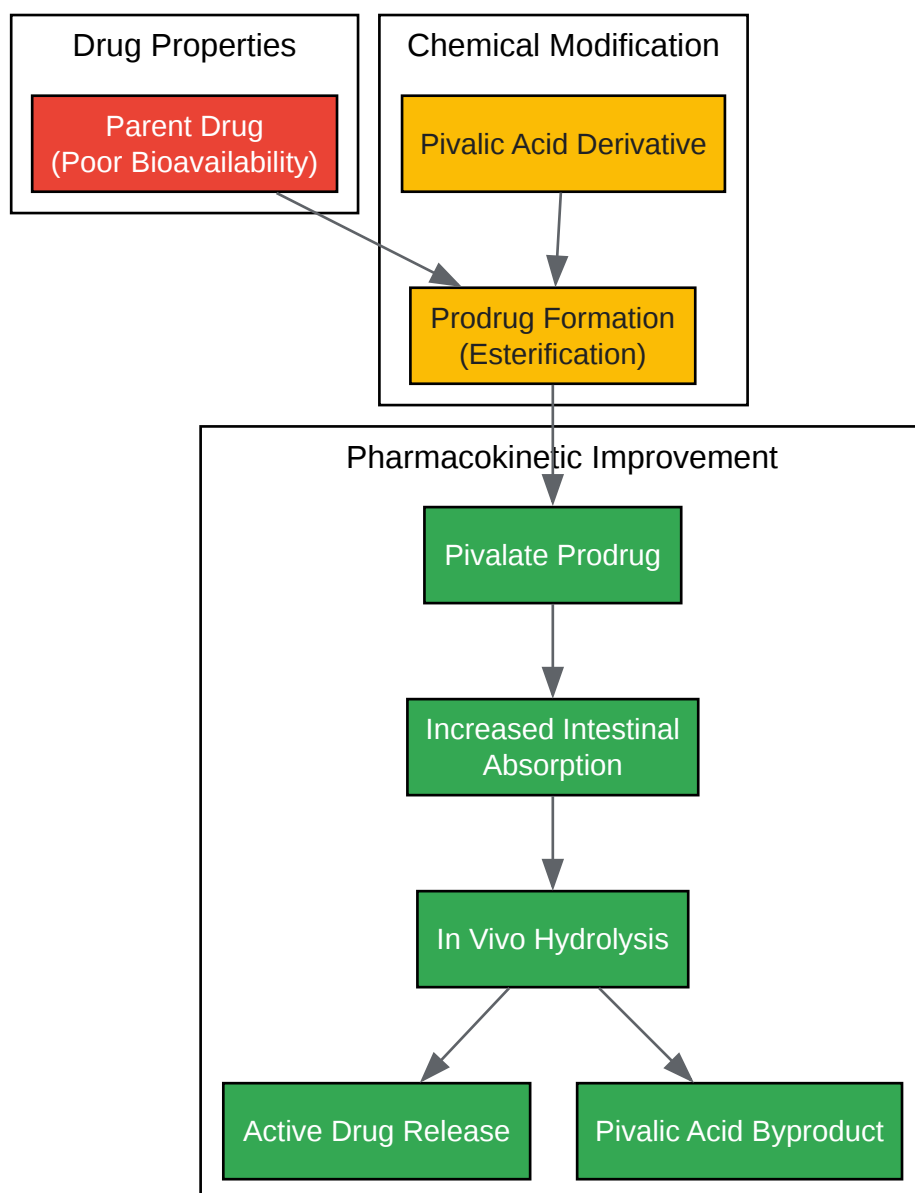
Single Crystal X-ray Diffraction (SCXRD)

The definitive structures of the synthesized compounds were determined by single crystal X-ray diffraction (SCXRD).^{[1][2]} This technique provides precise information about the atomic arrangement within the crystal lattice, enabling the measurement of bond lengths and angles as presented in the tables above.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of the **pivalic acid** derivatives discussed.





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References

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